molecular formula C22H28O6S B14445811 1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene CAS No. 73875-21-5

1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene

Cat. No.: B14445811
CAS No.: 73875-21-5
M. Wt: 420.5 g/mol
InChI Key: TVWDMEPMXPWDAP-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene typically involves multi-step organic synthesis. One common method includes the reaction of benzenesulfonyl chloride with a suitable alkene under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the inhibition of specific enzymes or the modification of biological pathways .

Properties

CAS No.

73875-21-5

Molecular Formula

C22H28O6S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)-3-methylbut-2-enyl]-2,3,4,5-tetramethoxy-6-methylbenzene

InChI

InChI=1S/C22H28O6S/c1-15(14-29(23,24)17-10-8-7-9-11-17)12-13-18-16(2)19(25-3)21(27-5)22(28-6)20(18)26-4/h7-12H,13-14H2,1-6H3

InChI Key

TVWDMEPMXPWDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)OC)OC)OC)CC=C(C)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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